Inulobiose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

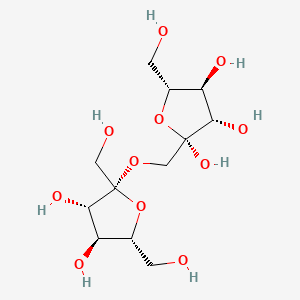

Inulobiose, also known as difructan or inulin, belongs to the class of organic compounds known as c-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a C-glycosidic bond. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been primarily detected in blood. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

Beta-D-fructofuranosyl-(2,1)-beta-D-fructofuranose is an this compound in which the anomeric centre has beta-configuration.

科学的研究の応用

Nutritional Applications

Prebiotic Properties

Inulobiose is recognized for its prebiotic effects, promoting the growth of beneficial gut bacteria such as Bifidobacteria. This has implications for digestive health and overall well-being.

- Mechanism : this compound is resistant to digestion in the upper gastrointestinal tract and reaches the colon intact, where it is fermented by gut microbiota.

- Health Benefits : Studies indicate that regular consumption can enhance gut health, improve mineral absorption (e.g., calcium and magnesium), and potentially reduce the risk of certain diseases such as colorectal cancer.

| Study | Findings |

|---|---|

| Calub et al. (1990) | Demonstrated that this compound enhances the growth of Bifidobacteria in vitro. |

| Teff et al. (2015) | Showed that dietary fibers including this compound can modulate insulin sensitivity and appetite regulation. |

Food Industry Applications

Fat Replacement

this compound can be used as a fat replacer in low-calorie food formulations due to its ability to provide texture and mouthfeel similar to fats without adding significant calories.

- Application : It is incorporated into products like yogurt, ice cream, and baked goods to enhance texture while reducing fat content.

- Consumer Acceptance : Sensory evaluations have shown that products containing this compound are generally well-accepted by consumers.

| Product Type | This compound Role | Sensory Evaluation Result |

|---|---|---|

| Yogurt | Texture enhancer | High acceptability |

| Ice Cream | Fat replacer | Preferred over traditional formulations |

Pharmaceutical Applications

Therapeutic Potential

Research into the therapeutic applications of this compound has revealed its potential role in managing metabolic disorders.

- Diabetes Management : this compound may help regulate blood sugar levels by improving insulin sensitivity.

- Cholesterol Management : Some studies suggest that it can lower LDL cholesterol levels when included in the diet.

| Study | Findings |

|---|---|

| Lê et al. (2015) | Found that this compound supplementation led to improved lipid profiles in diabetic subjects. |

| Maersk et al. (2015) | Reported significant reductions in postprandial glucose levels with this compound-enriched meals. |

Case Study 1: Inulin and this compound in Dietary Supplements

A clinical trial involving participants with metabolic syndrome examined the effects of a dietary supplement containing inulin and this compound over 12 weeks. Results indicated significant improvements in glycemic control and lipid profiles compared to a control group.

Case Study 2: Low-Fat Yogurt Formulation

A commercial low-fat yogurt was reformulated to include this compound as a fat replacer. Consumer testing showed that 75% of participants preferred the texture of the new formulation over traditional full-fat yogurt.

Q & A

Basic Research Questions

Q. How is inulobiose structurally characterized in carbohydrate analysis studies?

this compound (β-D-Fruf-(2→1)-α-D-Fruf) is typically identified using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) and NMR spectroscopy . For example, HPAEC-PAD with a CarboPac PA1 column and gradient elution (0.1 M NaOH to 0.5 M sodium acetate/NaOH) resolves this compound from other disaccharides, with calibration curves (up to 2 μM) enabling quantification . Structural verification involves 1H/13C NMR to confirm the β-(2→1) glycosidic linkage and furanose/pyranose ring configurations, supported by MALDI-TOF mass spectrometry to detect anhydride forms (e.g., m/z 346.5 Da vs. disaccharide m/z 364.5 Da) .

Q. What enzymatic systems are involved in this compound synthesis and degradation?

this compound is synthesized and hydrolyzed by α-D-fructofuranosidase (αFFase1) from Bifidobacterium dentium, which catalyzes reversible reactions between this compound and difructose dianhydride I (DFA I). Kinetic studies (e.g., S-vplot analysis) show a kcat/Km of 0.813 mM⁻¹s⁻¹ for this compound hydrolysis and 0.0378 mM⁻¹s⁻¹ for DFA I synthesis, with equilibrium favoring DFA I (89:11 ratio) . The enzyme’s active site accommodates α-furanose forms of this compound, with Glu270 acting as an acid/base catalyst and Glu291 as a nucleophile .

Q. How is this compound quantified in complex matrices like caramelized sugars?

Gel filtration chromatography (Bio-Gel P-2 column) and activated carbon columns separate this compound from caramelized fructose mixtures. Post-purification, HPAEC-PAD or GC-GC-ToF MS quantifies this compound using disaccharide-specific retention times and mass spectra (e.g., m/z 346.5 for anhydride derivatives) .

Advanced Research Questions

Q. What experimental challenges arise in analyzing this compound’s mutarotation dynamics during enzymatic reactions?

this compound undergoes rapid mutarotation (furanose ↔ pyranose interconversion), complicating real-time kinetic measurements. Researchers use stopped-flow NMR or cryo-trapped enzyme-substrate complexes to capture transient α-furanose conformations in αFFase1’s active site. Molecular dynamics (MD) simulations further model water-mediated proton transfers during catalysis .

Q. How do pH and metal ions modulate αFFase1 activity toward this compound?

αFFase1 activity is pH-dependent, with optimal activity at pH 6.0 due to protonation of Glu270. Divalent ions (e.g., Ca²⁺) enhance activity by stabilizing the enzyme’s tertiary structure, while EDTA chelation reduces kcat by 60%. Competitive inhibition studies with pNP-α-D-Araf reveal substrate specificity for β-(2→1) linkages over α-configurations .

Q. What contradictions exist between in vitro and in vivo observations of this compound metabolism?

In vitro studies show αFFase1 favors DFA I synthesis (equilibrium ratio 89:11), but in vivo, Arabidopsis accumulates this compound despite lacking dedicated fructan metabolism pathways. This discrepancy suggests non-enzymatic radical scavenging or interactions with phenolic compounds in vacuoles may stabilize this compound, as proposed in ROS/RNS quenching models .

Q. How can isotopic labeling resolve ambiguities in this compound’s reaction mechanisms?

13C-labeled this compound tracks carbon migration during DFA I synthesis. For example, 13C NMR of C3 (82.1 ppm) confirms α-Fruf formation, while 1JH3–H4 coupling constants (2.4 Hz) distinguish furanose from pyranose intermediates. Isotope-edited FTIR further monitors glycosidic bond cleavage in time-resolved assays .

Q. Methodological Considerations

Q. What statistical approaches are critical for interpreting kinetic data in this compound studies?

- Michaelis-Menten analysis : Linear regression of S-vplots (SigmaPlot 12.0) calculates Km and kcat, with error margins <5% for triplicate assays .

- Equilibrium perturbation : Adding excess DFA I shifts reaction equilibrium, requiring nonlinear regression (e.g., GraphPad Prism) to model reverse kinetics .

Q. How do structural analogs (e.g., DFA I) inform this compound’s biological roles?

DFA I’s α-(1→2) linkage confers resistance to mammalian hydrolases, unlike this compound. Comparative studies using GH32 family inhibitors (e.g., sucrose for FEHs) reveal divergent substrate specificities, with Ki values <1 mM for this compound vs. >10 mM for DFA I .

特性

CAS番号 |

470-58-6 |

|---|---|

分子式 |

C12H22O11 |

分子量 |

342.3 g/mol |

IUPAC名 |

(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C12H22O11/c13-1-5-7(16)9(18)11(20,22-5)4-21-12(3-15)10(19)8(17)6(2-14)23-12/h5-10,13-20H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |

InChIキー |

WOHYVFWWTVNXTP-TWOHWVPZSA-N |

SMILES |

C(C1C(C(C(O1)(CO)OCC2(C(C(C(O2)CO)O)O)O)O)O)O |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(O1)(CO)OCC2(C(C(C(O2)CO)O)O)O)O)O)O |

同義語 |

1-O-beta-D-fructo-furanosyl-D-fructose inulobiose |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。